6-Bromo-3-(2-methoxyethoxy)quinoline is a synthetic organic compound derived from quinoline, a heterocyclic aromatic compound. The structure features a bromine atom at the sixth position and a methoxyethoxy group at the third position of the quinoline ring. This compound is notable for its potential applications in medicinal chemistry due to the unique properties imparted by the bromine and methoxyethoxy substituents. The presence of these functional groups can influence the compound's solubility, reactivity, and biological activity.
The reactivity of 6-Bromo-3-(2-methoxyethoxy)quinoline can be attributed to its halogen and ether functionalities. Key reactions include:
Compounds related to 6-Bromo-3-(2-methoxyethoxy)quinoline have demonstrated various biological activities, including:
The synthesis of 6-Bromo-3-(2-methoxyethoxy)quinoline can be achieved through various methods:
6-Bromo-3-(2-methoxyethoxy)quinoline holds potential applications in:
Studies on interaction mechanisms involving 6-Bromo-3-(2-methoxyethoxy)quinoline focus on its binding affinities with biological targets:
Several compounds share structural similarities with 6-Bromo-3-(2-methoxyethoxy)quinoline. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Bromoquinoline | Bromine at position 6 | Lacks the methoxyethoxy group; simpler structure |
| 3-Methylquinoline | Methyl group at position 3 | Different substituent; affects biological activity |
| 5-Nitroquinoline | Nitro group at position 5 | Known for strong antibacterial properties |
| 8-Hydroxyquinoline | Hydroxy group at position 8 | Exhibits different solubility and reactivity |
Each of these compounds exhibits unique properties that differentiate them from 6-Bromo-3-(2-methoxyethoxy)quinoline, particularly in terms of biological activity and chemical reactivity. The presence of different functional groups significantly influences their pharmacological profiles.
The Skraup-Doebner-Von Miller synthesis remains a cornerstone methodology for quinoline construction, particularly when adapted for brominated derivatives [4] [5]. This classical approach involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds under acidic conditions [6]. The mechanism proceeds through nucleophilic conjugate addition of the amine to the enol, followed by intramolecular cyclization and subsequent aromatization [4].
For 6-bromo-3-(2-methoxyethoxy)quinoline synthesis, the traditional Skraup approach requires significant modifications to accommodate the specific substitution pattern [5]. Research has demonstrated that 4-bromoaniline serves as an optimal starting material, providing the necessary halogen functionality at the eventual 6-position of the quinoline ring [7]. The reaction typically employs glycerol as the α,β-unsaturated carbonyl precursor, which undergoes dehydration under sulfuric acid conditions to generate acrolein in situ [5].
Modern adaptations of the Skraup synthesis have incorporated microwave irradiation to enhance reaction efficiency [8] [6]. Studies have shown that microwave-assisted conditions reduce reaction times from several hours to minutes while maintaining comparable yields [8]. Temperature optimization experiments indicate that reactions conducted at 160°C under microwave irradiation achieve quinoline formation in approximately 5 minutes with excellent yields exceeding 80% [9].
The reaction mechanism involves initial formation of an imine intermediate between the bromoaniline and acrolein, followed by electrophilic cyclization [5]. The presence of the bromine substituent influences the electronic properties of the aniline, requiring careful adjustment of reaction conditions to ensure efficient cyclization [7]. Acid-catalyzed dehydration and subsequent oxidation complete the quinoline ring formation [5].
Table 1: Skraup Synthesis Yield Comparison
| Starting Material | Conditions | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromoaniline + Glycerol | Conventional H₂SO₄ | 140 | 270 min | 47 | [10] |
| 4-Bromoaniline + Glycerol | Microwave H₂SO₄ | 132 | 33 min | 32 | [10] |
| Bromoaniline + Acrolein | Microwave AcOH | 160 | 5 min | >80 | [9] |
| Substituted Anilines | Ag(I)-Mont-K10 | 100 | 180 min | 89 | [11] |
Regioselective bromination of quinoline derivatives represents a critical step in synthesizing 6-bromo-3-(2-methoxyethoxy)quinoline [12] [13]. The bromination reaction must achieve selectivity for the 6-position while avoiding unwanted substitution at other reactive sites [7]. Research has established that quinoline undergoes electrophilic bromination preferentially at the 5 and 8 positions under standard conditions [14].
To achieve 6-position selectivity, alternative bromination strategies have been developed [12]. Direct bromination of 8-substituted quinolines has been extensively investigated, with molecular bromine serving as the primary brominating agent [12]. Optimization studies demonstrate that bromination reactions conducted in acetonitrile at 0°C provide superior regioselectivity compared to other solvent systems [12].
The bromination mechanism involves initial formation of a bromonium ion intermediate, followed by nucleophilic attack by the quinoline aromatic system [12]. Electronic effects of existing substituents significantly influence the regioselectivity of bromination [13]. Substituents with electron-donating properties enhance bromination at adjacent positions, while electron-withdrawing groups direct bromination to alternative sites [12].
Post-synthetic bromination approaches offer enhanced control over substitution patterns [7]. Starting from 6-bromoquinoline derivatives, subsequent functionalization can introduce additional substituents through nucleophilic substitution reactions [14]. This strategy provides access to complex substitution patterns that would be difficult to achieve through direct synthesis [13].
Table 2: Bromination Reaction Optimization
| Quinoline Substrate | Brominating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Selectivity |
|---|---|---|---|---|---|---|
| 8-Hydroxyquinoline | Br₂ (2.1 eq) | CH₃CN | 0 | 4 days | 90 | 6-Position |
| 8-Methoxyquinoline | Br₂ (1.1 eq) | CCl₄ | 24 | 1 day | High | 5-Position |
| Quinoline | Br₂ (1.1 eq) | CH₂Cl₂ | 0 | 1 day | Variable | Mixed |
Nanocatalyzed synthesis represents a paradigm shift toward environmentally sustainable quinoline production [15] [16]. Nickel-based nanocatalysts have emerged as particularly effective systems for quinoline synthesis through Friedlander annulation reactions [16] [17]. These nanocatalysts feature crystalline structures with particle sizes ranging from 80-100 nanometers and triangular morphologies [15].
The catalytic mechanism involves Lewis acid sites on the nickel nanocatalyst surface that coordinate with carbonyl oxygen atoms of ketone substrates [16]. This coordination facilitates intramolecular cyclization through surface-bound hydrogen-bonded intermediates [15]. The nanocatalyst can be recovered and reused for up to five successive reaction cycles without significant loss of activity [16].
Nickel oxide nanoparticles have demonstrated exceptional performance in quinoline synthesis from aminoaryl ketones and β-ketoesters [16]. Under optimized conditions employing 10 mol% catalyst loading and ethanol as solvent, reactions proceed rapidly to afford quinoline products in high yields [17]. The rod-shaped nickel oxide nanoparticles, with sizes less than 100 nanometers, provide both Lewis acid sites (Ni²⁺) and Lewis base sites (O²⁻) [16].
Cobalt-based nanocatalysts offer alternative approaches for quinoline synthesis [16]. Cobalt nanoparticles embedded in nitrogen-doped carbon matrices have been successfully employed for reductive annulation reactions [16]. These systems operate under mild conditions using formic acid as a hydrogen donor and achieve moderate to excellent isolated yields [16].
Table 3: Nanocatalyst Performance Comparison
| Catalyst Type | Particle Size (nm) | Loading (mol%) | Solvent | Temperature (°C) | Yield Range (%) | Recyclability |
|---|---|---|---|---|---|---|
| Ni Nanoparticles | 80-100 | 10 | Ethanol | 135 | 75-90 | 5 cycles |
| NiO Nanorods | <100 | 10 | Ethanol | 120 | 80-95 | 5 cycles |
| Co@C Nanoparticles | Variable | 6 | HFIP | 110 | 60-85 | 6 cycles |
| CoFe₂O₄-SiO₂ | Variable | 50 mg | Toluene | 135 | 57-87 | 6 cycles |
Microwave-assisted synthesis has revolutionized etherification reactions for quinoline functionalization [18] [9]. The introduction of methoxyethoxy groups through microwave-enhanced Williamson ether synthesis provides rapid access to complex ether functionalities [19] [18]. These reactions benefit from the uniform heating and enhanced reaction rates associated with microwave irradiation [18].
The microwave-assisted etherification mechanism follows the classical Williamson pathway, involving nucleophilic substitution of alkyl halides by alkoxide nucleophiles [19] [20]. Microwave irradiation accelerates the reaction by providing efficient energy transfer directly to the reacting molecules [18]. This selective heating reduces reaction times from hours to minutes while maintaining high yields [18].
Optimization studies for microwave-assisted ether synthesis have identified critical parameters affecting reaction efficiency [18]. Reactions conducted using potassium carbonate and potassium hydroxide mixtures in the presence of tetrabutylammonium bromide achieve completion within 45-100 seconds [18]. The choice of base significantly influences both reaction rate and product selectivity [18].
Solvent selection plays a crucial role in microwave-assisted etherification reactions [18]. Dimethyl sulfoxide has proven particularly effective for alcohol-aryl halide coupling reactions, enabling transformations at room temperature in less than 10 minutes [18]. Alternative solvent systems, including acetone with potassium carbonate, provide complementary reactivity profiles for specific substrate combinations [18].
Table 4: Microwave Etherification Optimization
| Substrate Type | Base System | Solvent | MW Power (W) | Time | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenol + RX | K₂CO₃/KOH | TBAB | 400 | 45-100 s | RT | 78-100 |
| Alcohol + ArI | Cs₂CO₃ | DMSO | Variable | <10 min | RT | High |
| Phenol + RX | K₂CO₃ | Acetone | 400 | Variable | RT | 85-95 |
| ROH + ArX | CsF-Celite | Neat | Variable | 2-7 min | Variable | Excellent |
The introduction of methoxyethoxy groups at the 3-position of 6-bromoquinoline requires specialized nucleophilic substitution strategies [14] [21]. Quinoline derivatives undergo nucleophilic substitution reactions at positions 2 and 4 preferentially, with position 3 representing a more challenging substitution site [21] [14]. The reaction mechanism proceeds through addition-elimination stages, requiring formation of stable intermediates with negative charge localization on the nitrogen atom [21].
Nucleophilic substitution at the 3-position of quinoline derivatives necessitates activation through electron-withdrawing substituents or specialized reaction conditions [14]. The presence of the 6-bromo substituent provides modest activation through inductive effects, but additional activation strategies may be required [21]. Research has demonstrated that 3-hydroxyquinoline derivatives serve as effective precursors for etherification reactions [22].
The methoxyethoxy group introduction typically employs 2-methoxyethoxymethyl chloride as the alkylating agent [23] [24]. This reagent provides the complete methoxyethoxymethyl (MEM) protecting group functionality in a single alkylation step [23]. The reaction requires deprotonation of the hydroxyl group using non-nucleophilic bases such as diisopropylethylamine, followed by nucleophilic attack on the alkyl halide [24].
Alternative approaches utilize pre-formed alkoxides generated through treatment with strong bases such as sodium hydride or potassium hydride [19] [20]. These conditions ensure complete deprotonation and enhance the nucleophilicity of the oxygen center [20]. The reaction typically proceeds through an SN2 mechanism, requiring primary alkyl halides for optimal results [19].
Table 5: Nucleophilic Substitution Conditions
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 3-Hydroxyquinoline | MEM-Cl | DIPEA | CH₂Cl₂ | RT | 2-6 h | 70-85 |
| 3-Hydroxyquinoline | (MeO)₂CH₂OCH₂Cl | NaH | DMF | 0-RT | 1-3 h | 75-90 |
| Quinolin-3-ol | ROCl | KH | THF | 0-RT | 1-4 h | 65-80 |
| Phenolic Quinoline | RX | Cs₂CO₃ | DMF | 80-120 | 4-12 h | 60-85 |
The purification of 6-bromo-3-(2-methoxyethoxy)quinoline presents significant challenges due to the compound's structural complexity and potential for decomposition [25] [26]. Standard purification techniques must be carefully optimized to maintain product integrity while achieving acceptable purity levels [25]. Column chromatography represents the primary purification method, though specialized conditions are often required [27].
Silica gel chromatography requires careful selection of eluent systems to achieve effective separation [25]. The presence of both polar ether functionality and aromatic bromine substitution creates unique solubility characteristics that complicate purification [25]. Gradient elution systems typically employ hexane-ethyl acetate mixtures with carefully controlled polarity increases [25].
Recrystallization techniques offer alternative purification approaches for quinoline derivatives [26]. Solvent selection critically influences crystal formation and product purity [26]. Research has demonstrated that dimethylformamide, dimethylacetamide, and dimethylsulfoxide provide effective recrystallization media for quinoline compounds [26]. Cooling conditions and holding times significantly impact crystal quality and recovery yields [26].
Advanced purification methods include preparative liquid chromatography and specialized extraction techniques [25] [26]. Controlled pore glass chromatography with 8-hydroxyquinoline chelation has proven effective for removing trace metal contaminants from quinoline solutions [27]. This method achieves 99.9% retention of metal impurities and allows quantitative recovery through acid elution [27].
Table 6: Purification Method Comparison
| Method | Conditions | Purity Achievement (%) | Recovery (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Column Chromatography | SiO₂, Hex/EtOAc | 85-95 | 70-85 | High resolution | Time intensive |
| Recrystallization | DMF, controlled cooling | 95-99 | 60-80 | High purity | Lower recovery |
| Preparative HPLC | Reverse phase | 98-99.5 | 75-90 | Excellent purity | Expensive |
| Extraction/Washing | Multiple solvents | 80-90 | 85-95 | Simple operation | Limited purity |
The compound's sensitivity to light and air requires implementation of protective measures during purification [25]. Nitrogen atmosphere conditions and amber glassware help prevent photodegradation and oxidation [25]. Storage considerations include maintenance of low temperatures and exclusion of moisture to preserve product stability [25].
The compound 6-bromo-3-(2-methoxyethoxy)quinoline represents a brominated quinoline derivative with a molecular formula of C12H12BrNO2 and a molecular weight of 282.137 g/mol [1]. The bicyclic aromatic heterocyclic structure consists of a quinoline core substituted with a bromine atom at position 6 and a 2-methoxyethoxy side chain at position 3.
Based on structural analysis of related quinoline derivatives, the compound is expected to crystallize in common space groups for quinoline-based molecules [2] [3]. Similar brominated quinoline compounds have demonstrated crystallographic properties including orthorhombic or monoclinic crystal systems [2]. The molecular packing in the solid state is anticipated to be influenced by intermolecular interactions including halogen bonding involving the bromine substituent, hydrogen bonding interactions through the ether oxygen atoms, and π-π stacking interactions between the aromatic quinoline rings.
The presence of the 2-methoxyethoxy substituent at position 3 introduces conformational flexibility that may influence the molecular packing arrangement. The ether linkage provides additional sites for intermolecular hydrogen bonding, potentially affecting the crystal lattice parameters and unit cell dimensions. X-ray crystallographic analysis would be expected to reveal detailed information about bond lengths, bond angles, and torsional angles within the molecule, particularly around the C3-O-CH2-CH2-O-CH3 substituent chain.
The proton nuclear magnetic resonance spectrum of 6-bromo-3-(2-methoxyethoxy)quinoline is characterized by distinct spectral regions reflecting the aromatic quinoline core and the aliphatic ether substituent. Based on spectroscopic analysis of structurally related brominated quinoline derivatives [4] [5] [6], the aromatic protons are expected to appear in the range of 7.0-8.5 parts per million.
The quinoline ring system typically exhibits characteristic splitting patterns. The proton at position 2 (adjacent to the nitrogen) appears as the most downfield aromatic signal, typically around 8.5-9.0 parts per million due to the deshielding effect of the nitrogen atom [7] [8]. The proton at position 4 appears as a doublet in the region 7.5-8.0 parts per million, while the proton at position 8 shows coupling with adjacent aromatic protons.
The bromine substituent at position 6 significantly influences the chemical shifts of nearby protons through its electron-withdrawing effect [9] [10]. This results in downfield shifts for protons at positions 5 and 7, with the proton at position 5 appearing around 8.0-8.2 parts per million and the proton at position 7 in the range 7.8-8.0 parts per million.
The 2-methoxyethoxy substituent contributes distinct aliphatic signals. The methylene protons directly attached to the quinoline ring (-OCH2-) appear as a triplet around 4.2-4.5 parts per million, while the adjacent methylene protons (-CH2O-) show a triplet pattern at 3.7-3.9 parts per million. The methoxy group (-OCH3) appears as a sharp singlet at approximately 3.4 parts per million [5] [11].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework. The aromatic carbons of the quinoline ring system appear in the range 100-160 parts per million, with the carbon bearing the bromine substituent (C6) showing characteristic downfield shift to approximately 120-125 parts per million [4] [9]. The carbon at position 3 bearing the ether substituent appears around 150-155 parts per million.
The aliphatic carbons of the 2-methoxyethoxy chain show distinct chemical shifts: the methylene carbon directly attached to the quinoline ring appears at 65-70 parts per million, the adjacent methylene carbon at 70-75 parts per million, and the methoxy carbon at approximately 59 parts per million [5] [11].
Two-dimensional nuclear magnetic resonance techniques provide valuable structural confirmation. Correlation spectroscopy experiments would reveal scalar coupling relationships between adjacent protons, confirming the connectivity within the quinoline ring system. Heteronuclear single quantum coherence spectroscopy would establish direct carbon-proton correlations, while heteronuclear multiple bond correlation spectroscopy would reveal long-range carbon-proton couplings, particularly useful for confirming the attachment point of the 2-methoxyethoxy substituent at position 3 of the quinoline ring [12] [13].
Mass spectrometric analysis of 6-bromo-3-(2-methoxyethoxy)quinoline reveals characteristic fragmentation patterns that provide structural information. The molecular ion peak appears at mass-to-charge ratio 282 and 284, displaying the characteristic 1:1 isotope pattern due to the presence of bromine-79 and bromine-81 isotopes [14] [15].
Primary fragmentation pathways typically involve loss of the methoxyethoxy side chain. Initial fragmentation may occur through cleavage of the ether bond connecting the side chain to the quinoline ring, resulting in loss of 59 mass units (C3H7O2) to give a fragment ion at mass-to-charge ratio 223/225. Further fragmentation of this ion may involve loss of additional methoxy or hydroxyl groups.
Alternative fragmentation pathways include loss of the complete 2-methoxyethoxy substituent as a neutral species, followed by rearrangement processes within the quinoline ring system. The bromine atom provides a characteristic isotope pattern in all fragment ions containing this substituent, facilitating structural assignment.
Secondary fragmentation processes may involve ring contraction or expansion reactions within the quinoline core, leading to smaller aromatic fragment ions. The nitrogen-containing fragments are particularly informative for confirming the quinoline structure. Loss of hydrogen bromide (79/81 mass units) may occur under higher energy conditions, resulting in formation of dehalogenated quinoline fragments.
The melting point determination for 6-bromo-3-(2-methoxyethoxy)quinoline provides important information about the compound's thermal stability and purity. Based on the melting points of structurally related quinoline derivatives, this compound is expected to exhibit a melting point in the range of 80-120°C [16] [17] [18].
The presence of the bromine substituent at position 6 typically increases the melting point compared to unsubstituted quinoline derivatives due to enhanced intermolecular interactions and increased molecular weight [17]. The 2-methoxyethoxy substituent at position 3 may have a moderating effect on the melting point due to the flexible ether chain, which can disrupt crystal packing efficiency.
Differential scanning calorimetry analysis would provide precise melting point determination along with information about any polymorphic transitions or thermal decomposition processes. The compound is expected to show a sharp melting endotherm characteristic of a pure crystalline material, with the onset temperature providing the most accurate melting point value [19] [20].
The solubility characteristics of 6-bromo-3-(2-methoxyethoxy)quinoline in various organic solvents reflect the compound's amphiphilic nature, containing both aromatic quinoline and polar ether functionalities. The compound demonstrates limited solubility in water due to the hydrophobic quinoline ring system and the lipophilic bromine substituent [16] [21].
In polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, the compound exhibits good solubility due to favorable solvation of both the aromatic ring system and the polar ether groups [22] [23]. These solvents can effectively stabilize the quinoline nitrogen through dipole-dipole interactions while accommodating the ether oxygens through hydrogen bonding.
Moderate solubility is observed in chlorinated solvents such as dichloromethane and chloroform, where the aromatic ring system and bromine substituent are well-solvated through van der Waals interactions [16] [24]. The compound shows enhanced solubility in alcoholic solvents including methanol and ethanol, where hydrogen bonding interactions with the ether oxygens promote dissolution [16] [21].
In nonpolar solvents such as hexane and petroleum ether, the compound demonstrates limited solubility due to the polar ether substituent and the nitrogen-containing heterocycle. The solubility profile indicates that the compound's behavior in solution is dominated by the polar characteristics of the 2-methoxyethoxy substituent and the quinoline nitrogen, while the bromine atom contributes to overall lipophilicity [20] [22].